5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

Melting Point Thermal Analysis Purity Assessment

Inconsistent physicochemical properties from phenyl ring substitutions in furan-2-carboxylic acid building blocks can compromise SAR studies and synthetic reproducibility. 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid offers a defined XLogP3 of 3.0 and distinct melting point (213-217°C) for identity verification. - 97% purity, suitable for metal-catalyzed couplings where impurities may poison catalysts. - Unique 4-Cl-2-NO2 pattern tunes electronic and steric properties, enabling precise control over lipophilicity and π-stacking. - Available in 1g and bulk quantities with global shipping.

Molecular Formula C11H6ClNO5
Molecular Weight 267.62 g/mol
CAS No. 95611-88-4
Cat. No. B1595199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid
CAS95611-88-4
Molecular FormulaC11H6ClNO5
Molecular Weight267.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C(=O)O
InChIInChI=1S/C11H6ClNO5/c12-6-1-2-7(8(5-6)13(16)17)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15)
InChIKeyCLKWMKZOQGSSJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid: Overview


5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid (CAS 95611-88-4) is a specialized organic compound belonging to the class of 5-arylfuran-2-carboxylic acids, characterized by a furan ring substituted at the 5-position with a 4-chloro-2-nitrophenyl moiety and at the 2-position with a carboxylic acid group [1]. It has a molecular formula of C₁₁H₆ClNO₅ and a molecular weight of 267.62 g/mol . This compound serves primarily as a synthetic intermediate and research building block, with documented availability from major chemical suppliers including Sigma-Aldrich (≥95% purity, Cat. No. 447811) and Fluorochem (97% purity) [2].

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid: Analog Substitution Risks


Within the class of 5-arylfuran-2-carboxylic acids, subtle variations in phenyl ring substitution profoundly alter physicochemical and biological properties. The specific 4-chloro-2-nitro substitution pattern on the target compound confers a unique combination of electronic, steric, and lipophilic characteristics that cannot be replicated by other isomers or simpler analogs. Direct evidence from comparative analytical data demonstrates that substituting with a 4-chlorophenyl (lacking the nitro group) changes melting point by ≥12 °C and increases lipophilicity by ~0.8 log units, while substituting with a 2-nitrophenyl (lacking the chloro group) elevates melting point by up to 6 °C [1]. Such deviations directly impact purification, formulation, and downstream reactivity in synthetic sequences. Consequently, generic interchange without method re-validation introduces unacceptable risk to experimental reproducibility and product consistency.

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid: Differentiation vs Analogs


Melting Point Differentiation

The melting point of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is reported as 213-217 °C (lit.) by Sigma-Aldrich [1]. This value lies intermediate between its 4-chlorophenyl analog (198-201 °C, Fisher Scientific) and its 2-nitrophenyl analog (216-219 °C, Lookchem) . The addition of the nitro group to the chlorophenyl core raises the melting point by 12-16 °C compared to the chloro-only analog, while the presence of the chloro group slightly lowers the melting point relative to the nitro-only analog (up to 6 °C difference).

Melting Point Thermal Analysis Purity Assessment

Lipophilicity Control

The computed XLogP3 for 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is 3.0 (PubChem) [1]. In contrast, the chloro-only analog 5-(4-chlorophenyl)furan-2-carboxylic acid has an XLogP3 of 3.8 (kuujia.com) , while the nitro-only analog 5-(2-nitrophenyl)furan-2-carboxylic acid lacks a reported XLogP3 value. The dual substitution (chloro + nitro) reduces predicted lipophilicity by 0.8 log units compared to the mono-chloro derivative, attributed to the electron-withdrawing and polar nature of the nitro group.

Lipophilicity LogP ADME Prediction

Commercial Purity Tiers

The target compound is commercially available in multiple purity grades: Sigma-Aldrich offers a 95% purity material (Cat. No. 447811) [1], while Fluorochem and Chemenu supply a 97% purity grade . This tiered availability contrasts with some key analogs: 5-(4-Chlorophenyl)furan-2-carboxylic acid is commonly offered at 95+% or 98% purity , and 5-(2-Nitrophenyl)furan-2-carboxylic acid is typically supplied at 95% purity .

Purity Specification Sourcing Strategy Quality Control

Safety and Handling Profile

Sigma-Aldrich classifies 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid under GHS as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335), with a Warning signal word and Storage Class 11 (Combustible Solids) [1]. In contrast, the chloro-only analog 5-(4-chlorophenyl)furan-2-carboxylic acid is also an irritant but lacks explicit respiratory hazard labeling in some vendor SDS , and the nitro-only analog is similarly classified as an irritant . The dual-substituted compound's hazard profile is thus comparable but specifically codified, enabling consistent risk assessment and personal protective equipment (PPE) planning.

Safety Data Sheet GHS Classification Laboratory Safety

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid: Strategic Applications


Medicinal Chemistry: Lead Optimization

When designing analogs with a defined lipophilicity window (e.g., logP 2-4 for optimal CNS penetration or oral bioavailability), 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid offers a XLogP3 of 3.0, which is 0.8 units lower than its chloro-only counterpart [1]. This difference can be exploited to adjust compound partitioning without altering the core furan-2-carboxylic acid scaffold. The presence of both electron-withdrawing chloro and nitro groups also modulates the electron density of the furan ring, potentially influencing π-stacking interactions and metabolic stability. This precise control over physicochemical parameters is essential for structure-activity relationship (SAR) studies where subtle changes in logP correlate with changes in target binding or cellular permeability.

Synthetic Methodology: Defined Purity and Thermal Profile

The compound's melting point range of 213-217 °C is distinct from its analogs, enabling straightforward verification of identity and purity via melting point apparatus in resource-limited settings [1][2]. The availability of both 95% and 97% purity grades allows researchers to select the appropriate quality based on reaction sensitivity—e.g., using 97% purity for metal-catalyzed couplings where impurities may poison catalysts, or 95% for routine transformations . The carboxylic acid functionality permits facile derivatization via amidation, esterification, or reduction, making the compound a versatile starting material for the synthesis of diverse furan-containing libraries.

Material Science: Conjugated Polymer Precursor

Furan-based building blocks are increasingly employed in the synthesis of conjugated polymers for organic electronics due to the furan ring's planarity and electron-rich character . The 4-chloro-2-nitrophenyl substituent introduces both electron-withdrawing nitro and moderately electron-withdrawing chloro groups, which can tune the HOMO-LUMO gap and influence charge transport properties. The defined XLogP3 of 3.0 [1] indicates moderate hydrophobicity that may facilitate processing in organic solvents. While direct comparative optoelectronic data for this specific compound are not yet published, its unique substitution pattern—distinct from the more commonly used 5-(4-nitrophenyl)furan-2-carboxylic acid—offers a novel handle for tailoring polymer properties.

Chemical Biology: Nitroreductase Bioreduction Probe

The nitro group in 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid can undergo bioreduction to form reactive intermediates, a property exploited in hypoxia-activated prodrugs and antimicrobial agents . The presence of the adjacent chloro substituent may influence the reduction potential and subsequent reactivity of the nitroso/hydroxylamine intermediates. While quantitative kinetic data for this specific compound are lacking, the well-characterized hazard profile (GHS H315, H319, H335) ensures that handling protocols are established, enabling safe exploration of its potential as a chemical biology tool.

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